N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide
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Overview
Description
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. The presence of both hydroxyl and acetamide functional groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable precursor with formaldehyde and an amine to form the pyrrolidine ring. The hydroxyl group can be introduced via oxidation reactions, and the acetamide group can be added through acylation reactions using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would produce an amine .
Scientific Research Applications
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with proteins, influencing their activity. The pyrrolidine ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the hydroxyl and acetamide groups.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
N-Methylpyrrolidine: A derivative with a methyl group instead of the hydroxyl group.
Uniqueness
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide is unique due to the presence of both hydroxyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide, a compound derived from the Mannich reaction, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.
Chemical Structure and Properties
This compound is classified as a Mannich base. Its structure can be represented as:
This compound features a pyrrolidine ring, which is significant for its biological interactions. The presence of the hydroxymethyl group enhances its reactivity and ability to interact with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. A study highlighted its role as an inhibitor of tumor necrosis factor-alpha (TNF-α) converting enzyme, which is crucial in cancer progression and inflammation. The compound's ability to modulate inflammatory pathways suggests a dual role in both cancer therapy and inflammatory disease management.
Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound also shows antimicrobial properties. It has been tested against several bacterial strains, revealing significant inhibitory effects. For instance, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory responses and cancer cell survival.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Oxidative Stress Reduction : By modulating oxidative stress levels within cells, it may enhance cell survival in adverse conditions.
Pharmacological Studies
Recent studies have focused on the pharmacokinetics and dynamics of this compound. These investigations revealed:
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-5-7(11)2-3-8-4-7/h8,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
WIISGFRTAJLHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCNC1)O |
Origin of Product |
United States |
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